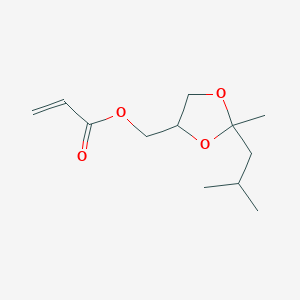
(2-Isobutyl-2-methyl-1,3-dioxolan-4-yl)methyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isobutyl-2-methyl-1,3-dioxolan-4-yl)methyl acrylate is a chemical compound with the empirical formula C12H20O4 and a molecular weight of 228.28 g/mol . It is a liquid that ranges in color from white to yellow and is commonly used in polymerization processes . This compound is particularly noted for its ability to lower the glass transition temperature (Tg) of resulting polymers, making it useful in various applications such as contact lens and medical device manufacturing, as well as 3D printing .
Preparation Methods
The synthesis of (2-Isobutyl-2-methyl-1,3-dioxolan-4-yl)methyl acrylate typically involves the reaction of acrylate with a dioxolane derivative under specific conditions . The reaction conditions often include the use of a stabilizer such as 200 ppm of MEHQ (methyl ether hydroquinone) to prevent premature polymerization . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and stability of the compound .
Chemical Reactions Analysis
(2-Isobutyl-2-methyl-1,3-dioxolan-4-yl)methyl acrylate undergoes various types of chemical reactions, including:
Polymerization: This is the most common reaction, where the compound is used to form polymers.
Substitution Reactions: The compound can undergo substitution reactions where one functional group is replaced by another.
Oxidation and Reduction: Although less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, polymerization results in long-chain polymers, while substitution reactions yield various substituted derivatives .
Scientific Research Applications
(2-Isobutyl-2-methyl-1,3-dioxolan-4-yl)methyl acrylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which (2-Isobutyl-2-methyl-1,3-dioxolan-4-yl)methyl acrylate exerts its effects primarily involves its ability to participate in polymerization reactions. The molecular targets include the acrylate groups, which react with initiators to form polymers . The pathways involved in these reactions are well-studied and involve free-radical mechanisms .
Comparison with Similar Compounds
(2-Isobutyl-2-methyl-1,3-dioxolan-4-yl)methyl acrylate is unique in its ability to lower the Tg of resulting polymers, making it particularly useful in applications requiring flexible and durable materials . Similar compounds include:
2-Hydroxyethyl methacrylate: Used in the production of hydrogels and contact lenses.
4-Methacryloxyethyl trimellitic anhydride: Used in the synthesis of specialized polymers.
Bis [2-(methacryloyloxy)ethyl] phosphate: Used in flame-retardant materials.
These compounds share some similarities in their applications but differ in their specific properties and uses .
Properties
Molecular Formula |
C12H20O4 |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl prop-2-enoate |
InChI |
InChI=1S/C12H20O4/c1-5-11(13)14-7-10-8-15-12(4,16-10)6-9(2)3/h5,9-10H,1,6-8H2,2-4H3 |
InChI Key |
BICNEUKUQARCEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(OCC(O1)COC(=O)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


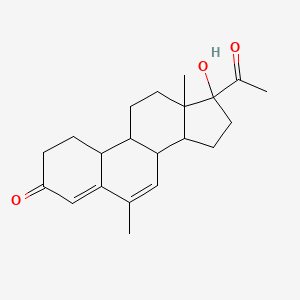
![N-[9-[4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13397966.png)
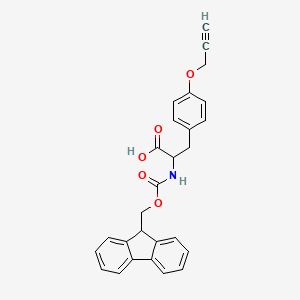
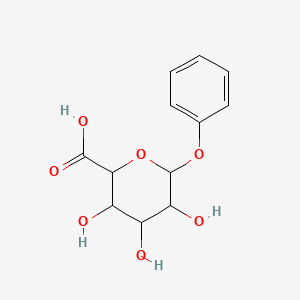
![(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide](/img/structure/B13397994.png)
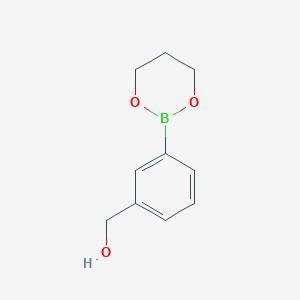
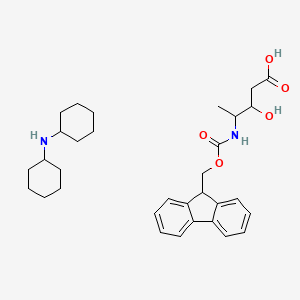
![[(2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohex-1-EN-1-YL)penta-2,4-dien-1-YL]triphenylphosphanium chloride](/img/structure/B13398011.png)
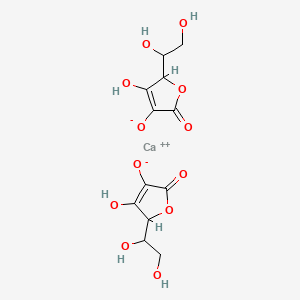
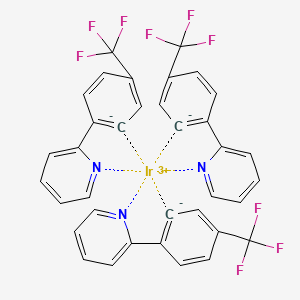
![7-[2-(3-Hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13398028.png)
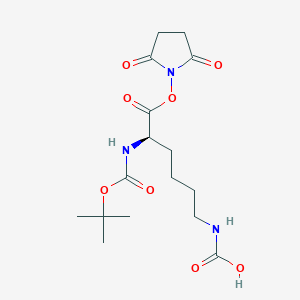
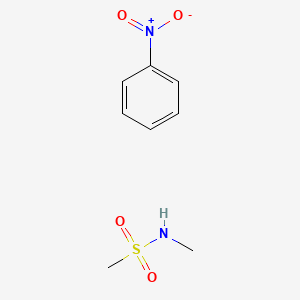
![2-[2,3-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13398054.png)
